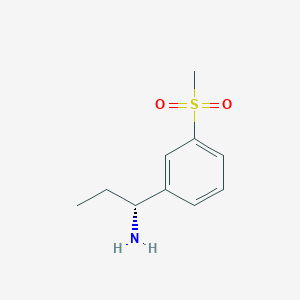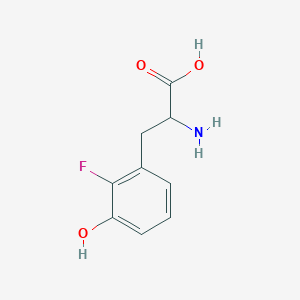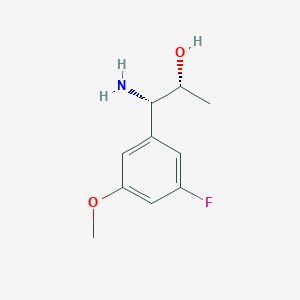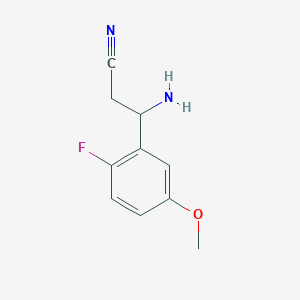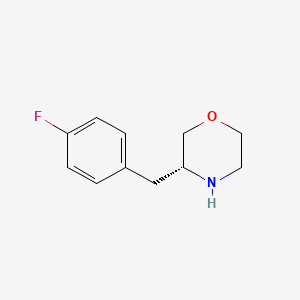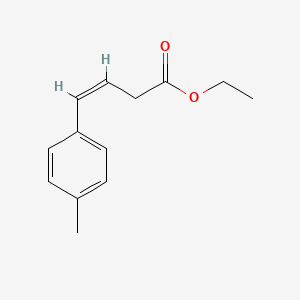
Ozagrel impurity III
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ozagrel impurity III is a chemical compound that is often encountered as an impurity in the synthesis of ozagrel, a thromboxane A2 synthase inhibitor. Ozagrel is primarily used in the treatment of cerebral thrombosis and other thrombotic diseases. The presence of impurities like this compound is critical to monitor and control, as they can affect the efficacy and safety of the pharmaceutical product.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of Ozagrel impurity III involves the reaction of 4-bromomethyl methyl cinnamic acid methyl ester with sodium methoxide in methanol. The mixture is stirred at room temperature for 2-16 hours to ensure complete reaction. The resulting mixture is then concentrated using vacuum rotary evaporation and purified by column chromatography .
Industrial Production Methods
In an industrial setting, the preparation of this compound follows similar steps but on a larger scale. The use of automated systems for stirring, evaporation, and chromatography ensures consistency and efficiency in the production process. The industrial methods also incorporate stringent quality control measures to ensure the purity and safety of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ozagrel impurity III undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of products, including halogenated compounds.
Aplicaciones Científicas De Investigación
Ozagrel impurity III has several scientific research applications:
Chemistry: Used as a reference standard in the analysis and quality control of ozagrel.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its effects on thromboxane A2 synthase and its potential therapeutic applications.
Industry: Used in the development and optimization of synthetic routes for ozagrel and related compounds.
Mecanismo De Acción
The mechanism of action of Ozagrel impurity III is closely related to its parent compound, ozagrel. It inhibits thromboxane A2 synthase, an enzyme involved in the production of thromboxane A2, a potent vasoconstrictor and promoter of platelet aggregation. By inhibiting this enzyme, this compound helps to reduce thrombus formation and improve blood flow .
Comparación Con Compuestos Similares
Similar Compounds
Ozagrel: The parent compound, used as a thromboxane A2 synthase inhibitor.
Paeonol: A compound with similar antiplatelet aggregation activities.
Fasudil: Another compound used in combination with ozagrel for treating cerebral vasospasm.
Uniqueness
Ozagrel impurity III is unique in its specific structure and its role as an impurity in the synthesis of ozagrel. Its presence and concentration need to be carefully monitored to ensure the safety and efficacy of the pharmaceutical product. Unlike its parent compound, this compound is primarily used in research and quality control rather than as a therapeutic agent.
Propiedades
Fórmula molecular |
C13H16O2 |
|---|---|
Peso molecular |
204.26 g/mol |
Nombre IUPAC |
ethyl (Z)-4-(4-methylphenyl)but-3-enoate |
InChI |
InChI=1S/C13H16O2/c1-3-15-13(14)6-4-5-12-9-7-11(2)8-10-12/h4-5,7-10H,3,6H2,1-2H3/b5-4- |
Clave InChI |
BEJIEHFBXSHROL-PLNGDYQASA-N |
SMILES isomérico |
CCOC(=O)C/C=C\C1=CC=C(C=C1)C |
SMILES canónico |
CCOC(=O)CC=CC1=CC=C(C=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


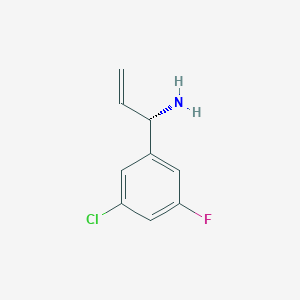


![8-(3-Bromo-5-fluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B15234927.png)




![1-((Benzyloxy)carbonyl)-7-(tert-butoxycarbonyl)-1,7-diazaspiro[4.4]nonane-3-carboxylic acid](/img/structure/B15234968.png)
